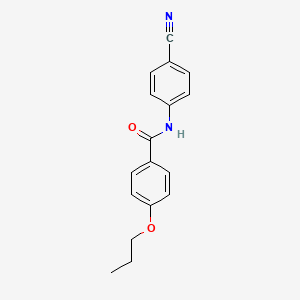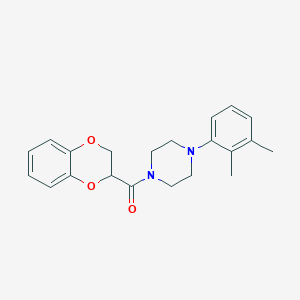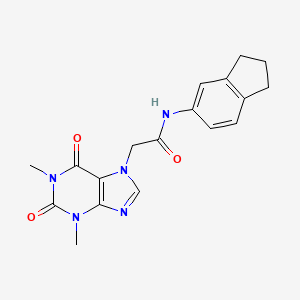![molecular formula C14H15NO4S B4413004 N-(2-furylmethyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4413004.png)
N-(2-furylmethyl)-2-[(4-methylphenyl)sulfonyl]acetamide
Descripción general
Descripción
N-(2-furylmethyl)-2-[(4-methylphenyl)sulfonyl]acetamide, also known as FMA, is a synthetic compound that has been widely used in scientific research. FMA is a sulfonamide-based compound that has been found to have potential biological and pharmacological activities.
Mecanismo De Acción
The mechanism of action of N-(2-furylmethyl)-2-[(4-methylphenyl)sulfonyl]acetamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has been shown to have analgesic and antipyretic effects by reducing pain and fever. This compound has also been found to have potential antitumor activity against various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-furylmethyl)-2-[(4-methylphenyl)sulfonyl]acetamide has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized in the lab. This compound is also stable and can be stored for long periods of time. This compound has been found to have potential biological and pharmacological activities, which make it a useful tool for studying various diseases. However, this compound also has some limitations for lab experiments. This compound has poor solubility in water, which can make it difficult to use in some experiments. This compound can also be toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-furylmethyl)-2-[(4-methylphenyl)sulfonyl]acetamide. One future direction is to investigate the mechanism of action of this compound in more detail. This could involve studying the effects of this compound on other enzymes and signaling pathways. Another future direction is to investigate the potential therapeutic uses of this compound. This could involve studying the effects of this compound in animal models of various diseases. Finally, future directions could involve the development of novel this compound analogs with improved pharmacological properties.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-2-[(4-methylphenyl)sulfonyl]acetamide has been used in various scientific research studies due to its potential biological and pharmacological activities. This compound has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have potential antitumor activity against various cancer cell lines. This compound has been used in the development of novel drugs for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-methylphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-11-4-6-13(7-5-11)20(17,18)10-14(16)15-9-12-3-2-8-19-12/h2-8H,9-10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPNHXIGAMGEGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-chloro-4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4412931.png)
![2-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)acetamide](/img/structure/B4412943.png)

![2,5-dimethyl-6-(1-naphthylmethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4412963.png)
![4-[2-(2-chloro-4-fluorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B4412967.png)
![N-(2-methoxyphenyl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4412970.png)
![N-cyclohexyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4412972.png)
![{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetonitrile](/img/structure/B4412980.png)
![N-isopropyl-3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4412981.png)
![4-fluoro-N-[(2-methyl-4-quinolinyl)methyl]benzamide](/img/structure/B4412996.png)
amine hydrochloride](/img/structure/B4413009.png)
